tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
説明
The compound tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a piperazine derivative featuring a pyrimidine substituent at the 4-position of the piperazine ring. The pyrimidine core is substituted with a cyclopropyl group at position 2 and a trifluoromethyl (-CF₃) group at position 5. The tert-butyl carboxylate moiety at position 1 of the piperazine acts as a protecting group, enhancing solubility and stability during synthetic processes . This structural framework is common in medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic drug candidates, where the pyrimidine ring contributes to π-π stacking interactions, and the -CF₃ group improves metabolic stability and lipophilicity .
特性
IUPAC Name |
tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O2/c1-16(2,3)26-15(25)24-8-6-23(7-9-24)13-10-12(17(18,19)20)21-14(22-13)11-4-5-11/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGOGBUHCXJVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs primarily differ in substituents on the pyrimidine ring, the linkage between the pyrimidine and piperazine, and the presence of additional functional groups. Below is a detailed comparison with key analogs from the literature:
Key Observations:
The trifluoromethyl group at position 6 enhances metabolic stability and lipophilicity relative to halogens (e.g., -Cl, -F) or hydrogen .
Linkage Variations :
- Direct pyrimidin-4-yl attachment (target compound) minimizes rotational freedom, favoring rigid binding conformations. In contrast, carbonyl-linked analogs (e.g., ) introduce flexibility and polarity, which may alter pharmacokinetic profiles .
Heterocycle Core :
- Pyrimidine-based analogs exhibit stronger π-π stacking than pyridine derivatives (e.g., ), critical for targeting nucleotide-binding domains in enzymes. Thiadiazole-containing analogs (e.g., ) leverage sulfur-mediated interactions for niche applications.
Research Findings and Data Tables
Physicochemical Properties (Hypothetical Comparison):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
